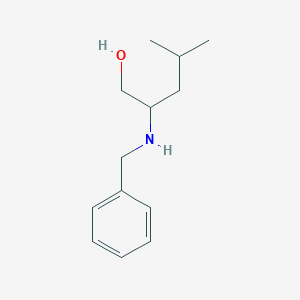

2-(Benzylamino)-4-methylpentan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

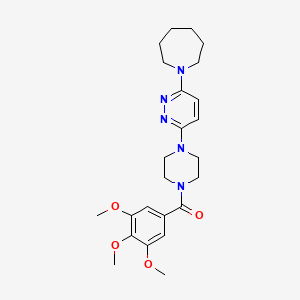

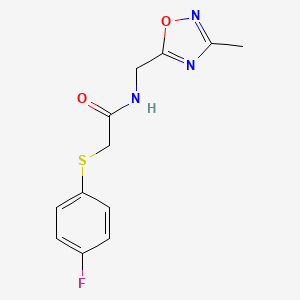

“2-(Benzylamino)-4-methylpentan-1-ol” is a complex organic compound. It contains a benzylamine group, which is an organic compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, a series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modifying cholinesterase inhibitors toward β-secretase inhibition . Another study reported the synthesis of 2-benzylamino-3-substituted quinazolines .

科学的研究の応用

Extraction and Separation Techniques

- Quantitative Extraction of Iron(III): 4-methylpentan-2-ol, a related compound to 2-(Benzylamino)-4-methylpentan-1-ol, has been used for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process involves stripping iron(III) with water and titrimetric determination, though certain elements like Mo(VI), W(VI), and Au(III) are co-extracted without interfering in the determination (Gawali & Shinde, 1974).

Catalysis and Material Synthesis

Catalysis in Oxide Systems

Research indicates that 4-methylpentan-2-ol plays a significant role in the catalytic behavior of oxide systems, including zirconium, cerium, and lanthanum oxides. These oxides, when used in the conversion of 4-methylpentan-2-ol, provide insights into the acid-base properties of the catalysts, which are crucial for industrial processes like polymer manufacturing (Cutrufello et al., 2002).

Synthesis of Benzomorphan Compounds

In the synthesis of certain benzomorphan compounds, derivatives of benzylamino and methylpentane (such as 5-benzylamino-3-methyl-2-pentene) are used as intermediates. This research provides an alternative synthesis pathway for compounds like pentazocine, which has applications in pharmaceuticals (Kametani et al., 1971).

Pharmaceutical and Chemical Research

- Synthesis of Peptidyl Difluoro-Aminopropionate: A derivative of benzylamino and methylpentane, specifically ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, is synthesized via the Reformatsky reaction. This compound is linked to the development of potential proteinase inhibitors, highlighting its importance in pharmaceutical research (Angelastro et al., 1992).

Food and Flavor Chemistry

- Aroma Compound in Onions: 3-Mercapto-2-methylpentan-1-ol, a structurally similar compound, has been identified as a powerful aroma compound in onions. This discovery has significance in the food industry, especially in flavor chemistry and food processing (Widder et al., 2000).

特性

IUPAC Name |

2-(benzylamino)-4-methylpentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-11(2)8-13(10-15)14-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUIWPIKSQLDQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine](/img/structure/B2582026.png)

![N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2582029.png)

![N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2582030.png)

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/no-structure.png)

![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2582038.png)

![N-(4-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2582039.png)

![7-Cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2582044.png)